molecular formula C15H13ClO2 B6403536 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261968-10-8

3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6403536
CAS RN: 1261968-10-8
M. Wt: 260.71 g/mol
InChI Key: TWKFHZFEEGWDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid (3-CMP-2-MBA) is an organic compound that belongs to the class of aromatic carboxylic acids. It is a white solid with a melting point of approximately 150°C and is soluble in a variety of organic solvents. 3-CMP-2-MBA has a variety of uses in scientific research and laboratory experiments, due to its unique properties. In

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% has several applications in scientific research and laboratory experiments. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% is used in the synthesis of various organometallic compounds, such as palladium and ruthenium complexes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% are not well understood. However, it is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations of Lab Experiments
The advantages of using 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments include its ability to act as an inhibitor of certain enzymes, its antioxidant properties, and its ability to be used in the synthesis of various organic compounds. The limitations of using 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments include its potential toxicity, its potential to interfere with other biochemical processes, and its potential to act as an environmental pollutant.

Future Directions

For research involving 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% include further research into its biochemical and physiological effects, its potential toxicity, and its potential to act as an environmental pollutant. Additionally, further research into its use in the synthesis of various organic compounds, its potential to act as an inhibitor of certain enzymes, and its antioxidant properties should be conducted. Finally, further research into its potential to interfere with other biochemical processes should be conducted.

Synthesis Methods

3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95% can be synthesized via the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the case of 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95%, the phosphonium ylide is formed from the reaction of triphenyl phosphine with methyl iodide, and the aldehyde is formed from the reaction of 4-chloro-2-methylphenol with acetic anhydride. The Wittig reaction of these two compounds results in the formation of 3-(4-Chloro-2-methylphenyl)-2-methylbenzoic acid, 95%.

properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-8-11(16)6-7-12(9)13-4-3-5-14(10(13)2)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKFHZFEEGWDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690352
Record name 4'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261968-10-8
Record name 4'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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